molecular formula C19H20N2O4 B6981439 2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid

2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981439
M. Wt: 340.4 g/mol
InChI Key: VHODYZNMJBEOSV-UHFFFAOYSA-N
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Description

2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid is a complex organic compound that features a chromene ring system fused with a pyridine ring

Properties

IUPAC Name

2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(12-14-3-4-17-15(10-14)2-1-9-25-17)21-16(19(23)24)11-13-5-7-20-8-6-13/h3-8,10,16H,1-2,9,11-12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHODYZNMJBEOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)NC(CC3=CC=NC=C3)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the chromene ring through a cyclization reaction, followed by the introduction of the pyridine moiety via a coupling reaction. The final step often involves the acetylation of the amino group and subsequent formation of the propanoic acid side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include quinone derivatives, piperidine derivatives, and various substituted chromene and pyridine compounds.

Scientific Research Applications

2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The chromene and pyridine moieties may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure due to the presence of the chromene ring.

    Pyridine derivatives: Share the pyridine moiety, leading to similar chemical properties.

Uniqueness

2-[[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]amino]-3-pyridin-4-ylpropanoic acid is unique due to its combined chromene and pyridine structure, which imparts distinct chemical and biological properties not found in simpler analogs.

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